

Operational Guide: Personal Protective Equipment and Safe Handling of 1-Bromo-2-octyne

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Bromo-2-octyne**

Cat. No.: **B148850**

[Get Quote](#)

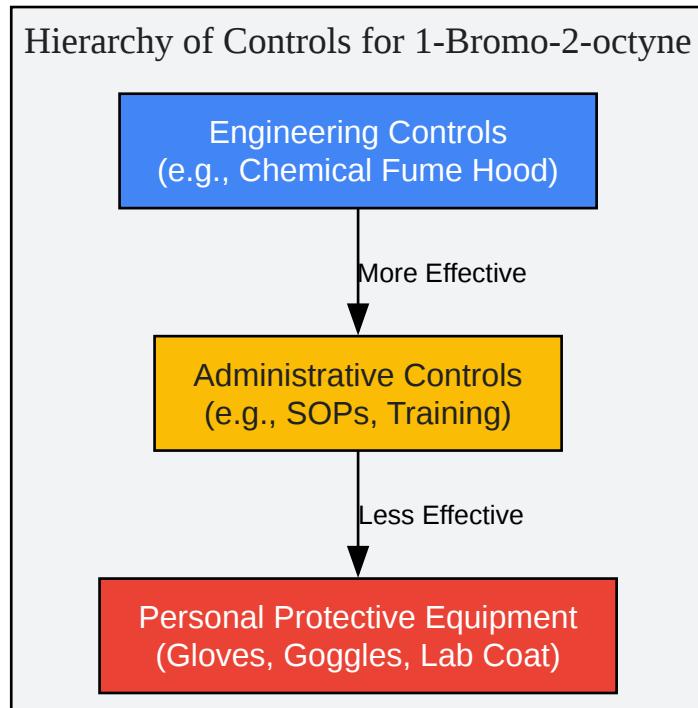
This guide provides comprehensive safety protocols and personal protective equipment (PPE) requirements for the handling of **1-Bromo-2-octyne** (CAS: 18495-27-7). As a reactive organobromine compound and a terminal alkyne derivative, its unique chemical properties necessitate stringent safety measures to mitigate risks in a laboratory setting. This document is intended for researchers, chemists, and technical personnel, offering a framework for safe operational planning, immediate use, and disposal.

Hazard Assessment and Characterization

A thorough understanding of a chemical's hazard profile is the foundation of safe handling. **1-Bromo-2-octyne** is classified as an irritant and presents specific physical hazards that must be managed through engineering controls and appropriate PPE.

The primary hazards are:

- Skin Irritation (H315): Direct contact can cause skin irritation, redness, and discomfort.[1][2][3]
- Serious Eye Irritation (H319): Vapors or splashes can cause serious damage to the eyes.[1][2][3]
- Respiratory Irritation (H335): Inhalation of vapors or mists may lead to irritation of the respiratory tract.[1][2][3]


While not classified as a flammable liquid, its flash point of 72.5°C indicates it is a combustible liquid.^{[2][4]} This means it can ignite when exposed to an ignition source at or above this temperature.

Key Chemical and Safety Properties

Property	Value	Source
CAS Number	18495-27-7	[1] [5] [6] [7]
Molecular Formula	C ₈ H ₁₃ Br	[1] [5] [6]
Molecular Weight	189.09 g/mol	[1] [6]
Appearance	Liquid	
Boiling Point	64°C @ 20 mmHg	[2] [4]
Flash Point	72.5°C	[2] [4]
Density	1.18 g/mL	[2] [4]
Hazard Statements	H315, H319, H335	[1] [2]

Core Protective Measures: Engineering Controls & PPE

The hierarchy of controls is a fundamental principle in laboratory safety. It prioritizes the most effective measures for risk reduction. PPE, while essential, is the final line of defense after engineering and administrative controls have been implemented.

[Click to download full resolution via product page](#)

Caption: Hierarchy of Controls for Chemical Safety.

The Foundation of Safety: Engineering Controls

The single most critical engineering control for handling **1-Bromo-2-octyne** is a properly functioning chemical fume hood. The causality is straightforward: the fume hood's exhaust ventilation captures vapors at the source, preventing them from entering the laboratory air and being inhaled by personnel.^{[1][2][3]} This directly mitigates the respiratory irritation hazard (H335).

Mandatory Personal Protective Equipment (PPE)

Selection of PPE must be deliberate and based on the specific hazards of **1-Bromo-2-octyne**.

- Eye and Face Protection:
 - Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory at all times.^[8] Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or irritating vapors.

- Enhanced Requirement: A full-face shield must be worn over chemical splash goggles when handling larger volumes (>100 mL) or when performing operations with a high potential for splashing, such as transfers under positive pressure or rapid additions.[8][9][10] This provides an additional layer of protection for the entire face.
- Skin and Body Protection:
 - Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered.[10][11] Crucially, gloves must be inspected for tears or pinholes before each use.[12] After handling, gloves should be removed using the proper technique to avoid contaminating the skin.
 - Lab Coat: A flame-resistant lab coat with long sleeves is required.[8] It should be fully buttoned to provide maximum coverage of the torso and arms.[13]
 - Apparel: Full-length pants and closed-toe shoes are mandatory.[8][13] This prevents accidental skin contact on the lower body from drips or small spills.
- Respiratory Protection:
 - Under normal operating conditions within a certified chemical fume hood, respiratory protection is not required.
 - In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor (OV) cartridge may be necessary.[2] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit testing and training.

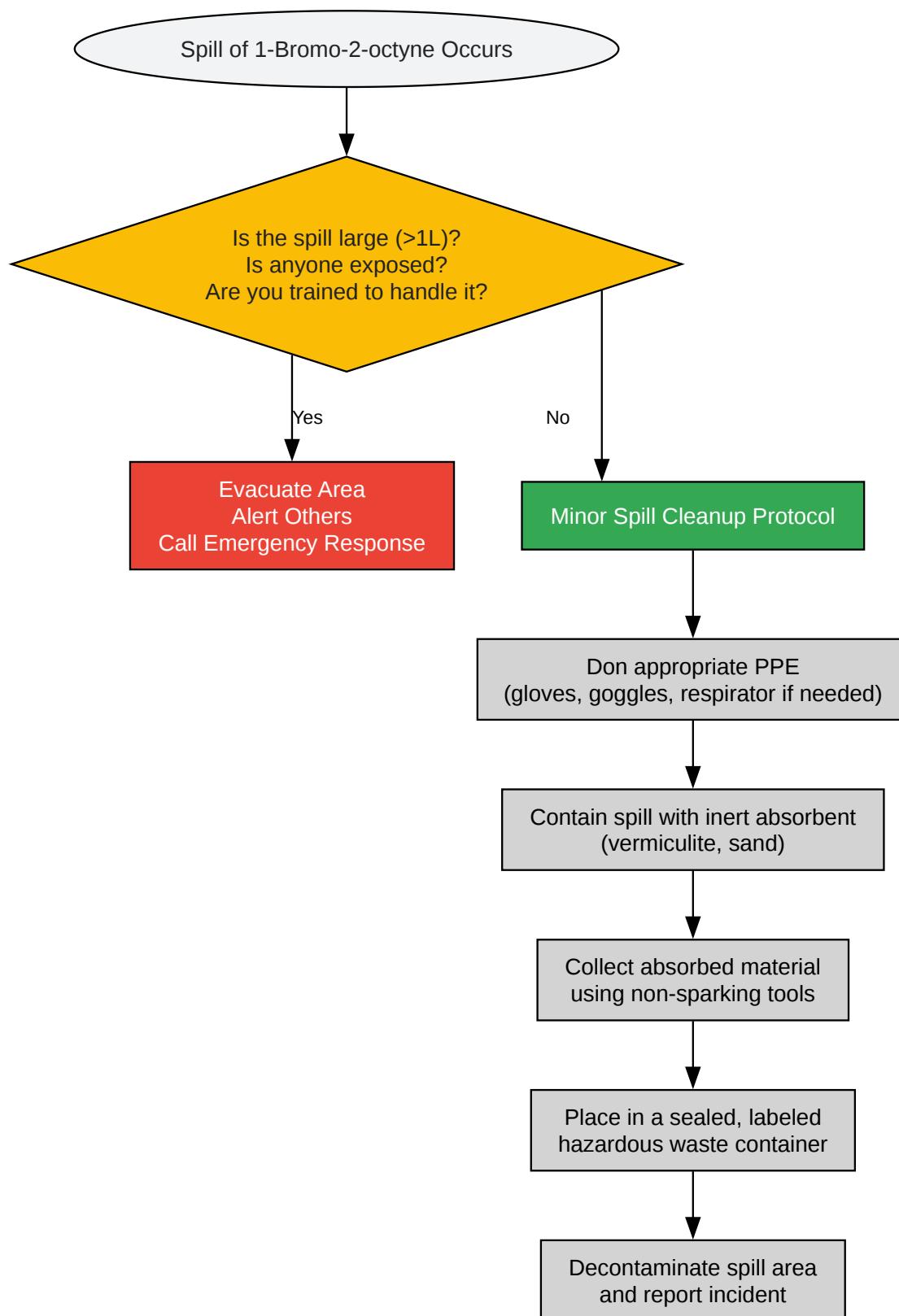
Standard Operating Procedures (SOPs) for Routine Handling

A systematic approach ensures that safety is integrated into every step of the workflow.

- Preparation: Before handling the chemical, ensure the fume hood is operational (check airflow monitor) and the sash is at the appropriate working height. Don all required PPE (goggles, gloves, lab coat).

- Chemical Handling: Perform all transfers of **1-Bromo-2-octyne** well within the fume hood, at least 6 inches from the sash opening. Use non-sparking tools and ground/bond containers if transferring large quantities to prevent static discharge.[3]
- Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand/water bath. Avoid open flames.
- Post-Handling: Tightly close the container immediately after use and wipe the exterior with a damp cloth to remove any residue.[1][3] Store in a designated, well-ventilated area away from incompatible materials like strong oxidizing agents.[3][14]
- Decontamination: After completing the task, remove gloves and wash hands thoroughly with soap and water.[1][2]

Emergency Response Protocols


Preparedness is key to minimizing harm in the event of an accident.

In Case of Personal Exposure

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.
- Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][2][3] Seek medical attention if irritation develops or persists.
- Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

In Case of a Spill

The response to a spill depends on its magnitude and the handler's training.

[Click to download full resolution via product page](#)

Caption: Decision-making flowchart for spill response.

Minor Spill Cleanup (inside a fume hood, <100 mL):

- Ensure PPE is worn.
- Contain the spill by covering it with an inert absorbent material like vermiculite, sand, or earth.[\[15\]](#) Do not use combustible materials like paper towels.
- Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.
- Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleanup materials in the hazardous waste container.
- Ventilate the area well after cleanup is complete.

For any spill outside a fume hood or of a larger volume, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[\[9\]](#)

Waste Management and Disposal

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

- Waste Classification: **1-Bromo-2-octyne** is a halogenated organic waste.[\[9\]](#) It must be segregated from non-halogenated waste streams to ensure proper disposal and to avoid complicating waste treatment processes.[\[9\]](#)
- Collection:
 - Designate a specific, leak-proof, and chemically compatible container for halogenated liquid waste.
 - The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "**1-Bromo-2-octyne**," and any other components in the waste mixture.[\[9\]](#)
 - Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area with secondary containment.[\[9\]](#)

- Disposal:
 - Under no circumstances should **1-Bromo-2-octyne** or its waste be poured down the drain.^[9] This can cause serious damage to aquatic life and infrastructure.
 - Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor.^{[12][16]}

By adhering to these rigorous protocols, researchers can confidently and safely utilize **1-Bromo-2-octyne**, ensuring personal safety and environmental stewardship.

References

- 1-bromo-octane - Sdfine. S D FINE- CHEM LIMITED. [\[Link\]](#)
- **1-Bromo-2-octyne** | C8H13Br | CID 2757087. PubChem - NIH. [\[Link\]](#)
- SAFETY DATA SHEET. (2009-09-26). Thermo Fisher Scientific. [\[Link\]](#)
- SAFETY DATA SHEET. (2024-03-30). Thermo Fisher Scientific. [\[Link\]](#)
- Personal Protective Equipment (PPE). CHEMM. [\[Link\]](#)
- Spills, Leaks, and Releases.
- Chemical spill cleanup procedures. (2021-09-02). J&K Scientific LLC. [\[Link\]](#)
- Safety data sheet of 'BIOCHEM - 1-BROMOOCTANE - LR - 40225'. BIOCHEM Chemopharma. [\[Link\]](#)
- 1-Bromo-1-octyne | C8H13Br | CID 11052414. PubChem - NIH. [\[Link\]](#)
- Spill procedure: Clean-up guidance. Queen Mary University of London. [\[Link\]](#)
- Personal Protective Equipment in Chemistry. Environmental Health and Safety - Dartmouth. [\[Link\]](#)
- Personal Protective Equipment (PPE) | Chemistry | Wits. (2022-12-12). YouTube. [\[Link\]](#)
- Essential PPE for Protection Against Liquid Chemicals. (2025-04-09). SafetyCulture Marketplace US. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-BROMO-2-OCTYNE - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. guidechem.com [guidechem.com]
- 5. 1-Bromo-2-octyne | C8H13Br | CID 2757087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. CAS 18495-27-7 | 1-Bromo-2-octyne - Synblock [synblock.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. youtube.com [youtube.com]
- 14. fishersci.com [fishersci.com]
- 15. jk-sci.com [jk-sci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Operational Guide: Personal Protective Equipment and Safe Handling of 1-Bromo-2-octyne]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b148850#personal-protective-equipment-for-handling-1-bromo-2-octyne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com